molecular formula C8H10BrF3N2 B1446505 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole CAS No. 1437794-58-5

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

Cat. No. B1446505
CAS RN: 1437794-58-5
M. Wt: 271.08 g/mol
InChI Key: NNCCJUQHKDUBCU-UHFFFAOYSA-N
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Description

“4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole” consists of a pyrazole ring bound to a bromo-butyl group and a trifluoromethyl group .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It also undergoes cyanation in the presence of palladium catalysts .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole: serves as a versatile starting material in the synthesis of various pyrazole derivatives. These derivatives are highly valued in organic synthesis due to their structural diversity and potential biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create pharmaceuticals with potential antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties. Its role in the development of new therapeutic agents is significant .

Agrochemistry

The compound’s derivatives play a crucial role in agrochemistry, where they are used to develop new pesticides and herbicides. Their effectiveness in controlling pests and weeds is a subject of ongoing research .

Coordination Chemistry

In coordination chemistry, 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is used to synthesize ligands for metal complexes. These complexes have various applications, including catalysis and materials science .

Organometallic Chemistry

This compound is also important in organometallic chemistry, where it is used to create organometallic reagents and catalysts. These catalysts are essential for various chemical reactions and industrial processes .

Inhibitors of Liver Alcohol Dehydrogenase

One of the biological applications of this compound is its use as an inhibitor of liver alcohol dehydrogenase. This enzyme plays a role in the metabolism of alcohol, and inhibitors can be used to study alcohol dependence and toxicity .

Safety and Hazards

“4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole” is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions of pyrazoles and their derivatives are promising. They have wide applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-bromo-1-butyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2/c1-2-3-4-14-5-6(9)7(13-14)8(10,11)12/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCJUQHKDUBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234139
Record name 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

CAS RN

1437794-58-5
Record name 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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